

# Prolactin-Releasing Peptide Receptor (PRLHR): A Comprehensive Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The Prolactin-Releasing Peptide Receptor (PRLHR), also known as G-protein coupled receptor 10 (GPR10), is a class A G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological processes.[1][2][3] Initially identified for its putative role in prolactin release, its function is now understood to extend to the regulation of appetite, energy homeostasis, stress responses, and potentially as a therapeutic target for metabolic and neurological disorders.[4][5][6][7] This technical guide provides an in-depth overview of the core functions of PRLHR, its signaling pathways, and detailed experimental protocols for its study, tailored for researchers and professionals in drug development.

## Introduction to Prolactin-Releasing Peptide Receptor (PRLHR)

PRLHR is a 7-transmembrane domain receptor that is the cognate receptor for the prolactin-releasing peptides (PrRP), primarily PrRP-31 and its C-terminal fragment PrRP-20.[1] These peptides are the endogenous ligands that bind to and activate PRLHR, initiating downstream signaling cascades.[1] The receptor shares some homology with the neuropeptide Y receptor family.[3] While first identified in the context of prolactin regulation, subsequent research has revealed a more complex and nuanced role for the PrRP/PRLHR system in the central nervous system and peripheral tissues.[3][5]



## **Ligand Binding and Receptor Activation**

The interaction between PrRPs and PRLHR has been characterized through extensive radioligand binding studies. Both PrRP-31 and PrRP-20, in their human and rat forms, exhibit high affinity for the receptor.[1]

## Data Presentation: Ligand Binding Affinities and Potencies

The following tables summarize key quantitative data from various studies, providing a comparative overview of ligand binding affinities (Ki), receptor density (Bmax), and functional potencies (EC50) for PRLHR.

Table 1: Binding Affinities (Ki) of Endogenous Ligands for PRLHR

Ligand	Cell Line/Tissue	Radioligand	Ki (nM)	Reference
Human PrRP-20	HEK293-GPR10	[ <sup>125</sup> I]-PrRP-20	0.26 ± 0.07	[1]
Human PrRP-31	HEK293-GPR10	[ <sup>125</sup> I]-PrRP-20	1.03 ± 0.41	[1]
Rat PrRP-20	HEK293-GPR10	[ <sup>125</sup> I]-PrRP-20	0.22 ± 0.06	[1]
Rat PrRP-31	HEK293-GPR10	[ <sup>125</sup> I]-PrRP-20	0.33 ± 0.11	[1]
PrRP31	CHO-K1-GPR10	[ <sup>125</sup> l]-PrRP31	0.87 ± 0.09	[8]

Table 2: Receptor Density (Bmax) in PRLHR-Expressing Cells

Cell Line	Radioligand	Bmax (fmol/mg protein)	Reference
HEK293-GPR10 (High Affinity Site)	[ <sup>125</sup> I]-PrRP-20	3010 ± 400	[1]
HEK293-GPR10 (Low Affinity Site)	[ <sup>125</sup> I]-PrRP-20	8570 ± 2240	[1]



Table 3: Functional Potency (EC50) of PrRPs and Analogs at PRLHR

Ligand	Assay	Cell Line	EC50 (nM)	Reference
Human PrRP-20	Calcium Mobilization	HEK293-GPR10	1.06 ± 0.22	[1]
Human PrRP-31	Calcium Mobilization	HEK293-GPR10	1.54 ± 0.26	[1]
Rat PrRP-20	Calcium Mobilization	HEK293-GPR10	0.75 ± 0.06	[1]
Rat PrRP-31	Calcium Mobilization	HEK293-GPR10	1.56 ± 0.42	[1]
PrRP31	Beta-lactamase	CHO-K1-GPR10	0.21 ± 0.02	[4]
palm <sup>11</sup> -PrRP31	Beta-lactamase	CHO-K1-GPR10	0.07 ± 0.01	[8]
GUB02647 (Analog 1)	GPR10 activity	0.3	[9]	

## **Signaling Pathways of PRLHR**

Activation of PRLHR by PrRP initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

## **G-Protein Coupling**

- Gq/11 Pathway: The predominant signaling mechanism for PRLHR is through the Gq/11 family of G-proteins.[10] This is evidenced by the robust increase in intracellular calcium upon receptor activation, which is blocked by thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca<sup>2+</sup> ATPase (SERCA), indicating the release of calcium from intracellular stores.[1][11]
- Gi/o Pathway: The involvement of the Gi/o pathway is more complex and may be cell-type specific. Some studies using HEK293 cells found no alteration in cAMP levels, suggesting a lack of coupling to either Gs or Gi.[1][11] However, other research has demonstrated that



PrRP can activate the ERK pathway in a manner sensitive to pertussis toxin (PTX), which is a hallmark of Gi/o protein involvement.[1] This suggests that in certain cellular contexts, PRLHR can indeed couple to Gi/o proteins.

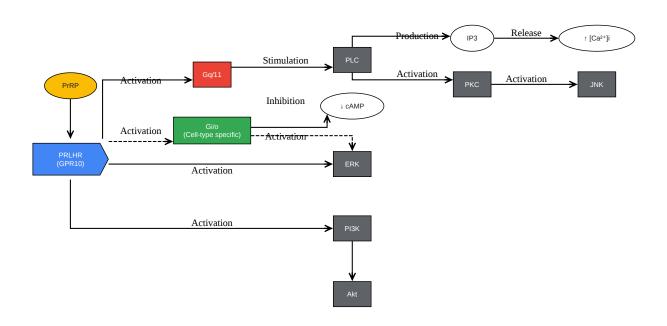
### **Downstream Effectors**

Upon activation, PRLHR modulates several key downstream signaling molecules:

- Calcium Mobilization: As a direct consequence of Gq/11 activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[10]
- MAPK Pathway (ERK, JNK): PRLHR activation has been shown to induce the
  phosphorylation and activation of extracellular signal-regulated kinase (ERK) and c-Jun Nterminal kinase (JNK).[1][12] The activation of ERK appears to be partially dependent on the
  Gi/o pathway, while JNK activation is protein kinase C (PKC) dependent.[1]
- PI3K/Akt Pathway: Studies have also implicated the PI3K/Akt signaling pathway in PRLHR function, which is a critical pathway for cell survival and growth.[13]

**Mandatory Visualizations: Signaling Pathways** 





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Caption: PRLHR Signaling Pathways.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize PRLHR function.

## **Radioligand Binding Assay**

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of PRLHR.



#### Materials:

- HEK293 cells stably expressing PRLHR (or other suitable cell line)
- [125]-PrRP-20 (Radioligand)
- Unlabeled PrRP-20 (for non-specific binding determination)
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4
- · Wash Buffer: Ice-cold Binding Buffer
- · 96-well plates
- Glass fiber filters (GF/C)
- Scintillation fluid and counter

#### Procedure:

- Membrane Preparation:
  - Culture PRLHR-expressing cells to confluency.
  - Harvest cells and homogenize in cold lysis buffer.
  - Centrifuge at low speed to remove nuclei and cellular debris.
  - Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
  - Wash the membrane pellet with fresh buffer and resuspend in Binding Buffer.
  - Determine protein concentration using a suitable method (e.g., BCA assay).
- Saturation Binding:
  - In a 96-well plate, add increasing concentrations of [ $^{125}I$ ]-PrRP-20 to wells containing a fixed amount of membrane protein (e.g., 10-50  $\mu$ g).



- $\circ~$  For non-specific binding, add a high concentration of unlabeled PrRP-20 (e.g., 1  $\mu\text{M})$  to a parallel set of wells.
- Incubate at 30°C for 60 minutes with gentle agitation.
- Filtration and Counting:
  - Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
  - Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
  - Dry the filters and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Subtract non-specific binding from total binding to obtain specific binding.
  - Analyze the specific binding data using non-linear regression to determine Kd and Bmax values.

## **Calcium Mobilization Assay**

This protocol measures the increase in intracellular calcium concentration following PRLHR activation.

#### Materials:

- PRLHR-expressing cells
- Fluo-4 AM or other calcium-sensitive fluorescent dye
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- PrRP-20 or other agonist
- Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

#### Procedure:



#### Cell Plating:

 Plate PRLHR-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

#### · Dye Loading:

- Aspirate the culture medium and wash the cells with HBSS.
- Load the cells with Fluo-4 AM (e.g., 4 μM in HBSS) for 1 hour at 37°C in the dark.
- Wash the cells gently with HBSS to remove excess dye.
- Agonist Stimulation and Measurement:
  - Place the plate in the FLIPR instrument.
  - Add varying concentrations of the agonist (e.g., PrRP-20) to the wells.
  - Measure the fluorescence intensity immediately and continuously for a set period (e.g., 180 seconds).
- Data Analysis:
  - Determine the peak fluorescence response for each agonist concentration.
  - Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

## **cAMP Measurement Assay**

This protocol is used to assess the potential coupling of PRLHR to Gi/o or Gs proteins by measuring changes in intracellular cyclic AMP (cAMP) levels.

#### Materials:

- PRLHR-expressing cells
- Forskolin (to stimulate adenylyl cyclase)



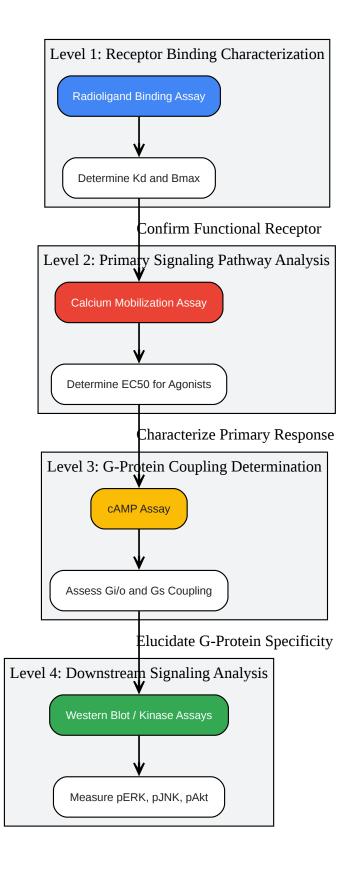
- PrRP-20 or other agonist
- IBMX (a phosphodiesterase inhibitor)
- cAMP assay kit (e.g., HTRF, ELISA)

#### Procedure:

- Cell Treatment:
  - Plate PRLHR-expressing cells in a suitable multi-well plate.
  - Pre-treat the cells with IBMX (e.g., 0.1 mM) for a short period to prevent cAMP degradation.
  - $\circ~$  To assess Gi/o coupling, stimulate the cells with forskolin (e.g., 10  $\mu\text{M})$  in the presence or absence of the PRLHR agonist.
  - To assess Gs coupling, stimulate the cells with the PRLHR agonist alone.
  - Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement:
  - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
  - Measure the cAMP concentration in the cell lysates using the chosen assay format.
- Data Analysis:
  - For Gi/o coupling, a decrease in forskolin-stimulated cAMP levels in the presence of the agonist indicates activation of Gi/o.
  - For Gs coupling, an increase in basal cAMP levels in the presence of the agonist indicates activation of Gs.

## **Mandatory Visualizations: Experimental Workflow**





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Caption: Experimental Workflow for PRLHR Characterization.



### **Conclusion and Future Directions**

The prolactin-releasing peptide receptor is a multifaceted GPCR with significant implications for neuroendocrinology and metabolism. While its role in calcium mobilization via Gq/11 is well-established, further research is needed to fully elucidate the nuances of its signaling, particularly regarding its potential coupling to other G-protein subtypes and the downstream consequences of this in different physiological contexts. The development of selective agonists and antagonists for PRLHR holds promise for therapeutic interventions in obesity, metabolic syndrome, and stress-related disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further unravel the complexities of PRLHR function and unlock its therapeutic potential.

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## References

- 1. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 4. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles for Prlhr/GPR10 and Npffr2/GPR74 in feeding responses to PrRP PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRLHR prolactin releasing hormone receptor [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 7. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gubra.dk [gubra.dk]



- 10. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 11. Characterization of the binding of [(125)I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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